molecular formula C24H32N2O2 B11559127 N'-[(1E)-1-phenylethylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide

N'-[(1E)-1-phenylethylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide

Cat. No.: B11559127
M. Wt: 380.5 g/mol
InChI Key: DXETWKWSVGGLPI-XIEYBQDHSA-N
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Description

N’-[(1E)-1-phenylethylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide is a complex organic compound with a unique structure that includes a phenylethylidene group and a trimethylpentanyl-substituted phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-phenylethylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide typically involves the condensation of 1-phenylethylidene hydrazine with 2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the hydrazide bond .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity, including the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-phenylethylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced hydrazide derivatives.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, especially under basic conditions, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of oxides and ketones.

    Reduction: Formation of reduced hydrazides.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

N’-[(1E)-1-phenylethylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(1E)-1-phenylethylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide involves its interaction with specific molecular targets. The phenylethylidene group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(1E)-1-(furan-2-yl)ethylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide
  • N’-[(1E)-1-(4-Methylphenyl)ethylidene]-2-[4-(2-methyl-2-propanyl)phenoxy]acetohydrazide

Uniqueness

N’-[(1E)-1-phenylethylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H32N2O2

Molecular Weight

380.5 g/mol

IUPAC Name

N-[(E)-1-phenylethylideneamino]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide

InChI

InChI=1S/C24H32N2O2/c1-18(19-10-8-7-9-11-19)25-26-22(27)16-28-21-14-12-20(13-15-21)24(5,6)17-23(2,3)4/h7-15H,16-17H2,1-6H3,(H,26,27)/b25-18+

InChI Key

DXETWKWSVGGLPI-XIEYBQDHSA-N

Isomeric SMILES

C/C(=N\NC(=O)COC1=CC=C(C=C1)C(C)(C)CC(C)(C)C)/C2=CC=CC=C2

Canonical SMILES

CC(=NNC(=O)COC1=CC=C(C=C1)C(C)(C)CC(C)(C)C)C2=CC=CC=C2

Origin of Product

United States

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